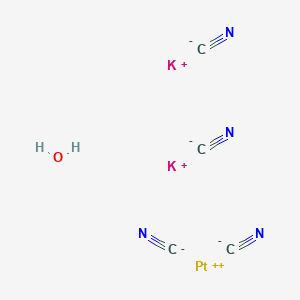
Dipotassium;platinum(2+);tetracyanide;hydrate
Vue d'ensemble
Description
Dipotassium;platinum(2+);tetracyanide;hydrate, also known as K2Pt(CN)4·H2O, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a coordination compound of potassium, platinum, and cyanide, which has been synthesized through a variety of methods.
Applications De Recherche Scientifique
Molecular Dynamics Simulations and Hydration Characteristics
Research involving molecular dynamics simulations to assess the hydration state and characteristics of metal-cyanide anions, including tetracyano complexes, provides fundamental insights into their behavior in aqueous solutions. These studies highlight the hydration levels and dispersion properties of such complexes in water, which are critical for understanding their chemical reactivity and stability in various applications (Xihui Yin et al., 2011).
Solution Equilibria and Thermodynamics
Investigations into the solution equilibria and thermodynamics of platinum(II) complexes reveal the formation of multinuclear species and the interactions leading to their stability. Such studies are vital for the development of novel catalytic systems and understanding the fundamental chemistry of platinum(II) complexes (Martellaro Pj & Abbott Eh, 2000).
Synthesis and Applications of Platinum and Palladium Complexes
Research on the synthesis, structure, and applications of platinum and palladium complexes with tetrazole ligands underscores their potential in coordination chemistry, medicinal/biological sciences, and materials science. Such complexes exhibit unique properties due to their N-heterocyclic ligands, demonstrating their versatility in functional compound development (M. Nasrollahzadeh et al., 2021).
Hydrometallurgical Recovery/Recycling of Platinum
Studies on the hydrometallurgical recovery and recycling of platinum from spent catalysts and electronic scraps provide sustainable approaches to platinum utilization. These methods involve leaching platinum in acidic and alkaline solutions, highlighting the importance of efficient recovery techniques for precious metal conservation (M. Jha et al., 2013).
Catalytic and Electrocatalytic Applications of Platinum Nanocrystals
Research focused on the shape-controlled synthesis of platinum nanocrystals demonstrates their enhanced catalytic and electrocatalytic properties for applications in fuel cell technology and various catalytic processes. The manipulation of nanocrystal shapes allows for improved performance, offering insights into the design of advanced catalytic materials (Jingyi Chen et al., 2009).
Propriétés
IUPAC Name |
dipotassium;platinum(2+);tetracyanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCYQNHMJIMENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2N4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583486 | |
| Record name | Platinum(2+) potassium cyanide--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;platinum(2+);tetracyanide;hydrate | |
CAS RN |
38245-27-1 | |
| Record name | Platinum(2+) potassium cyanide--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dodecyloxy)carbonyl]but-3-enoate](/img/structure/B1629722.png)










![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)

